molecular formula C22H18BrN3O3S2 B2538243 N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide CAS No. 403732-65-0

N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B2538243
CAS No.: 403732-65-0
M. Wt: 516.43
InChI Key: VHXYAYXTAHTHSF-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 2-position with a thioacetamide moiety linked to a benzyl group. Its structural complexity positions it within a broader class of bioactive benzimidazole derivatives, which are explored for anticancer, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name

N-benzyl-2-[1-(4-bromophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S2/c23-17-10-12-18(13-11-17)31(28,29)26-20-9-5-4-8-19(20)25-22(26)30-15-21(27)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXYAYXTAHTHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. Its complex structure, featuring a benzimidazole moiety, suggests significant interactions with biological targets, making it an interesting subject for research.

Chemical Structure and Properties

The compound has the molecular formula C22H18BrN3O3S2C_{22}H_{18}BrN_3O_3S_2 and a molecular weight of 516.43 g/mol. The presence of bromine and sulfonyl groups indicates potential reactivity that could be exploited in therapeutic contexts.

PropertyValue
Molecular FormulaC22H18BrN3O3S2
Molecular Weight516.43 g/mol
Purity≥ 95%

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Antitumor Activity : The compound may induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2, as suggested by structure-activity relationship (SAR) studies indicating that modifications to the phenyl ring enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit significant antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Biological Activity Studies

Various studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Antitumor Studies

A study on thiazole derivatives demonstrated that structural modifications significantly influenced their anticancer activity, with IC50 values ranging from 1.61 to 1.98 µg/mL against different cell lines . The presence of electron-donating groups was crucial for enhancing activity, suggesting that similar modifications in our compound could yield potent antitumor agents.

Antimicrobial Studies

Research on phenylthiazole derivatives revealed promising antimicrobial activities against Staphylococcus aureus and Escherichia coli, with MIC values between 3.12 and 12.5 µg/mL . These findings imply that this compound may also exhibit comparable antimicrobial properties.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent investigation, a series of benzimidazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxic effects, particularly against HeLa and MCF7 cell lines .

Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of sulfonamide derivatives, which highlighted their effectiveness against resistant bacterial strains. The findings suggested that compounds with a sulfonamide functional group exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of melanoma cells effectively . The sulfonamide moiety in the compound may enhance its biological activity by interacting with specific biological targets.

2. Antimicrobial Properties
Compounds containing the benzimidazole and sulfonamide groups have also been studied for their antimicrobial properties. The presence of the 4-bromophenyl sulfonyl group may contribute to increased activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Enzyme Inhibition
Research has suggested that similar compounds can act as enzyme inhibitors, particularly in inhibiting carbonic anhydrase and other related enzymes. This inhibition could be beneficial in treating conditions such as glaucoma and certain types of cancer .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a potential candidate for use in organic electronic devices. Its structure may allow for effective charge transport, which is critical in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing functional polymers with specific properties. The incorporation of sulfonamide and benzimidazole units can impart desirable characteristics such as thermal stability and solubility in various solvents, which are essential for applications in coatings and adhesives .

Catalytic Applications

1. Catalysis in Organic Reactions
this compound has potential applications as a catalyst or catalyst precursor in organic synthesis. Its ability to facilitate reactions such as sulfonation and acylation can lead to more efficient synthetic pathways for complex organic molecules .

2. Electrochemical Applications
Recent advancements have explored the electrochemical properties of compounds similar to this compound, indicating their potential use in electrochemical sensors or batteries. The redox-active nature of the compound could be harnessed for energy storage applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of melanoma cell proliferation by benzimidazole derivatives .
Study 2Antimicrobial PropertiesIdentified enhanced antibacterial activity due to the presence of the sulfonamide group .
Study 3Organic ElectronicsShowed promise in charge transport properties suitable for OLED applications .
Study 4Catalytic ApplicationsHighlighted its effectiveness as a catalyst in organic synthesis reactions .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Target Compound N-benzyl, 4-bromophenylsulfonyl ~447.3 (estimated) Sulfonyl, thioacetamide Not reported
4a (N-(4-acetylphenyl) derivative) 4-acetylphenyl Acetamide, sulfide Antiproliferative
9c () 4-bromophenylthiazole, triazole Triazole, thiazole Docking studies (enzymatic)
15 (4-chlorophenyl derivative) 4-chlorophenyl Benzoyl, thioacetamide Not specified
3 (4-fluorophenyl derivative) 4-fluorophenyl 301.34 Thioacetamide, fluoride Not specified
6c (Hydroxamic acid derivative) Cyclohexylmethyl, hydroxamic acid Hydroxamic acid, sulfide HDAC6 inhibition
3g (Anticonvulsant thiourea) 2-substituted benzyl, thiourea Thiourea, benzyl Anticonvulsant
Key Observations:
  • Sulfonyl vs. Sulfide/Sulfoxide : The target compound’s 4-bromophenylsulfonyl group likely increases metabolic stability compared to sulfide derivatives (e.g., 4a), which are prone to oxidation .
  • Substituent Effects : The 4-bromophenyl group may enhance hydrophobic interactions compared to smaller halogens (e.g., 4-fluorophenyl in compound 3) .
  • Thioacetamide vs. Thiourea : The thioacetamide moiety in the target compound differs from thioureas (e.g., 3g), which exhibit anticonvulsant activity via distinct mechanisms .

Physicochemical and Spectral Data

  • IR Spectroscopy : Thioacetamide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) align with reported analogs (e.g., compounds 3, 15) .
  • Solubility : The bromophenylsulfonyl group may reduce aqueous solubility compared to smaller substituents (e.g., 4-fluorophenyl in compound 3) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide?

  • Methodology :

  • Step 1 : React 1H-benzimidazole derivatives with 4-bromophenylsulfonyl chloride under reflux conditions (methanol or ethanol, 80–100°C, 4–6 hours) to introduce the sulfonyl group .
  • Step 2 : Thioether linkage formation via nucleophilic substitution. Use a benzyl thioacetate intermediate with a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C .
  • Purification : Recrystallize with methanol or ethanol to achieve >95% purity .

Q. How is the compound characterized structurally?

  • Key Techniques :

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–S–C ≈ 104.5°) and confirm sulfonyl/benzimidazole geometry .
  • NMR : Distinct signals for benzyl protons (δ 4.5–5.0 ppm) and sulfonyl-linked aromatic protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z ~520–530 (M+H)+ confirm molecular weight .

Q. What preliminary biological assays are relevant for this compound?

  • Antimicrobial Testing : Use agar dilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL .
  • Anti-inflammatory Screening : Inhibit COX-2 in vitro (IC₅₀ ~10–20 µM) via ELISA-based enzymatic assays .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

  • Approach :

  • DFT Calculations : Analyze electron density at the sulfonyl group to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2 or bacterial topoisomerases) to refine substituent effects .
  • SAR Studies : Modify the benzyl or bromophenyl groups to enhance binding affinity (e.g., logP optimization for membrane permeability) .

Q. How to resolve contradictions in reported synthetic yields?

  • Case Study :

  • Issue : Yields vary from 45% ( ) to 65% ( ) for sulfonylation steps.
  • Solution : Optimize stoichiometry (1:1.2 molar ratio of benzimidazole to sulfonyl chloride) and use anhydrous solvents (DMF > acetonitrile) to minimize hydrolysis .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. What advanced techniques validate crystallographic data discrepancies?

  • Strategies :

  • High-Resolution XRD : Refine thermal displacement parameters (e.g., Uiso for Br atoms ≈ 0.05 Ų) to address positional disorder .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts < 3.0 Å) to explain packing efficiency .

Q. How to assess metabolic stability in pharmacokinetic studies?

  • Protocol :

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ > 50 µM indicates low risk of drug-drug interactions) .

Methodological Notes

  • Data Consistency : Cross-referenced XRD ( ), synthesis ( ), and biological data ( ) for reproducibility.

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